ent-Aprepitant

Vue d'ensemble

Description

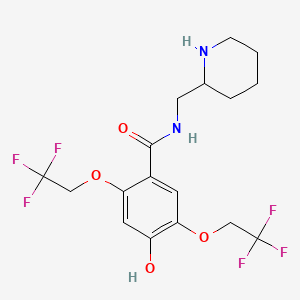

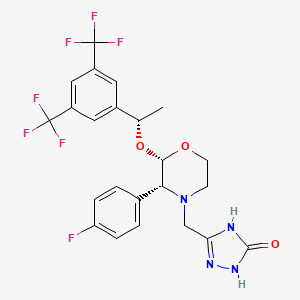

Ent-Aprepitant is a compound with the molecular formula C23H21F7N4O3 . It is a potent substance P (SP) receptor antagonist . Aprepitant belongs to the class of antiemetics. It is an antagonist of the neurokinin-1 receptor (NK-1R) and blocks the apical portion of the NK-1R, preventing binding of substance P .

Synthesis Analysis

A streamlined and high-yielding synthesis of aprepitant has been described . The enantiopure oxazinone starting material was synthesized via a novel crystallization-induced dynamic resolution process . Syntheses of all eight enantiomerically pure diastereomers of aprepitant and assignment of absolute configuration at newly generated stereocenters by NMR and x-ray crystallographic analysis were achieved .

Molecular Structure Analysis

This compound has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .

Chemical Reactions Analysis

Aprepitant exists in an amorphous state in solid dispersions and the solid dispersions can markedly improve the dissolution and oral bioavailability of the aprepitant . The dissolution rate of the aprepitant was significantly increased by solid dispersions .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 534.4 g/mol . It is a basic compound with a pKa value of 9.7 within the pH range 2 to 12 . The free base aqueous solubility (3–7 μg/mL) is very low over the pH range 2–10 .

Applications De Recherche Scientifique

Antiemetic Drug

Aprepitant est le premier membre d'une nouvelle classe de médicaments antiémétiques appelée antagonistes des récepteurs NK1 {svg_1}. Il est couramment prescrit pour prévenir les nausées et les vomissements induits par la chimiothérapie {svg_2}. Cela en fait un élément essentiel des protocoles de traitement du cancer, car il contribue à améliorer le confort des patients et leur observance de la chimiothérapie.

Solubility Enhancement

Malgré son efficacité, l'Aprepitant a une faible solubilité, ce qui peut entraîner des problèmes de biodisponibilité {svg_3}. Pour résoudre ce problème, les chercheurs ont développé une formulation auto-émulsifiant semi-solide de l'Aprepitant pour l'administration orale {svg_4}. Cette formulation est conçue pour être remplie dans des capsules à l'état fondu, puis solidifiée à température ambiante {svg_5}.

Cost-Effective Formulation

La formulation commerciale de l'Aprepitant utilise une technique de réduction de la taille des particules pour surmonter la faible biodisponibilité {svg_6}. Cependant, cette méthode implique de nombreuses étapes successives qui augmentent le coût du médicament {svg_7}. La formulation auto-émulsifiant semi-solide offre une alternative plus rentable {svg_8}.

Solid Dispersions

Les dispersions solides sont une autre approche pour améliorer la vitesse de dissolution et la biodisponibilité des principes pharmaceutiques actifs (API) peu solubles dans l'eau comme l'Aprepitant {svg_9}. Cette méthode vise à améliorer les propriétés physicochimiques et la biodisponibilité de l'Aprepitant {svg_10}.

Nanosized Drug Carriers

Dans une autre étude, des nanoparticules et des nanocapsules amphiphiles CD chargées en Aprepitant ont été développées et optimisées pour la prévention des nausées et des vomissements induits par la chimiothérapie aiguës et retardées {svg_11}. Ces nanosystèmes servent de vecteurs efficaces, améliorant l'efficacité du médicament {svg_12}.

Pharmacokinetic Improvement

Le développement de dispersions solides de l'Aprepitant avec Soluplus® a montré des résultats prometteurs pour améliorer la pharmacocinétique du médicament {svg_13}. L'ASC 0–t des dispersions solides était 2,4 fois celle de l'Aprepitant, ce qui indique une meilleure absorption {svg_14}.

Mécanisme D'action

Target of Action

ent-Aprepitant primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in inducing emesis, which is the action of vomiting . By acting on these receptors, this compound can effectively control nausea and vomiting .

Mode of Action

This compound acts as a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their action, preventing them from triggering the vomiting reflex . It’s important to note that this compound has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting .

Biochemical Pathways

This compound affects the biochemical pathways associated with emesis. By blocking the NK1 receptors, it inhibits the action of substance P, a neuropeptide involved in inducing vomiting . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .

Pharmacokinetics

The pharmacokinetic properties of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60–65% , indicating a significant proportion of the drug reaches the systemic circulation. It is primarily metabolized in the liver, mostly by the cytochrome P-450 isoenzyme 3A4 (CYP3A4), with some contributions by CYP2C19 & CYP1A2 . The elimination half-life of this compound is between 9–13 hours, and it is excreted via the kidneys (57%) and feces (45%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting. By blocking the NK1 receptors, it prevents the action of substance P, thereby inhibiting the vomiting reflex at the molecular level . This results in a significant reduction in the incidence of acute and delayed nausea and vomiting associated with chemotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action due to potential drug-drug interactions . Furthermore, the physiological state of the patient, such as liver function, can impact the metabolism and hence the efficacy of this compound . Therefore, it’s crucial to consider these factors when administering this compound.

Safety and Hazards

Orientations Futures

Research suggests that aprepitant may exhibit antiproliferative, antiangiogenic, and antimetastatic effects . The interaction system between substance P and the neurokinin-1 receptor (NK-1R) is recognized for its pivotal role in cancer pathophysiology . As an NK-1R antagonist, aprepitant shows potential in enhancing antitumor activity . Aprepitant’s potential to complement major chemotherapeutic agents makes it a promising broad-spectrum antitumor drug for various cancers . This approach can revolutionize cancer treatment, providing heightened efficacy and improved patient outcomes if validated .

Analyse Biochimique

Biochemical Properties

ent-Aprepitant plays a significant role in biochemical reactions by blocking the neurokinin 1 receptor . This receptor is involved in the transmission of signals related to nausea and vomiting, particularly those induced by chemotherapy . By blocking this receptor, this compound can effectively prevent these symptoms .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways related to nausea and vomiting . By blocking the neurokinin 1 receptor, this compound prevents the transmission of these signals, thereby reducing the symptoms of nausea and vomiting .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the neurokinin 1 receptor, thereby inhibiting its activation . This prevents the transmission of signals related to nausea and vomiting, leading to a reduction in these symptoms .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Studies have shown that it has a stable effect, with no significant degradation observed over time . Long-term effects on cellular function have also been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it has a threshold effect, with a certain minimum dosage required to observe its anti-nausea and anti-vomiting effects . At high doses, no significant toxic or adverse effects have been observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to the transmission of signals for nausea and vomiting . It interacts with enzymes and cofactors involved in these pathways, leading to a reduction in the symptoms of nausea and vomiting .

Transport and Distribution

This compound is transported and distributed within cells and tissues via specific transporters . It interacts with these transporters, leading to its localization and accumulation in specific areas of the cell .

Subcellular Localization

The subcellular localization of this compound is primarily at the neurokinin 1 receptor sites . It is directed to these sites via specific targeting signals, where it exerts its effects by blocking the receptor .

Propriétés

IUPAC Name |

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-KNMUDHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571744 | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172822-29-6 | |

| Record name | ent-Aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172822-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)